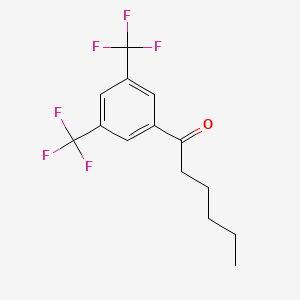

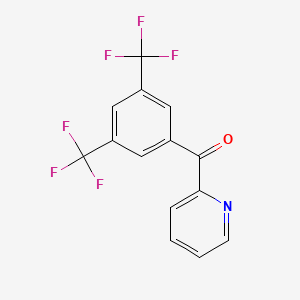

2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine, commonly known as 2-(3,5-DiF-BzPy), is an important organic chemical compound with a wide range of applications in various industries and scientific research. It is a heterocyclic compound with a pyridine ring and two trifluoromethyl substituents attached to a benzoyl group. Its unique structure and chemical properties make it a valuable tool for a variety of applications in synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(3,5-DiF-BzPy) has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a building block in the synthesis of biologically active compounds. It is also used in the synthesis of pharmaceuticals and as a substrate for enzymatic reactions. In addition, it has been used to study the structure and properties of proteins and other biomolecules.

Mechanism of Action

2-(3,5-DiF-BzPy) is a versatile molecule that can interact with various biomolecules and enzymes. It has been shown to bind to proteins and enzymes, forming a complex that can be used to study the structure and function of these molecules. It can also interact with DNA and RNA, and is used to study the structure and function of these molecules. In addition, it has been used to study the mechanism of action of drugs and other biologically active compounds.

Biochemical and Physiological Effects

2-(3,5-DiF-BzPy) has been used in biochemical and physiological studies to study the effects of various compounds on cells and tissues. It has been used to study the effects of drugs, toxins, and other compounds on cell metabolism and the regulation of gene expression. In addition, it has been used to study the effects of drugs and other compounds on the immune system and the development of diseases.

Advantages and Limitations for Lab Experiments

2-(3,5-DiF-BzPy) has a wide range of applications in laboratory experiments. Its unique structure and chemical properties make it an ideal tool for a variety of applications. It is relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive and can be toxic in large amounts, so it should be used with caution.

Future Directions

2-(3,5-DiF-BzPy) has a wide range of potential applications in the future. It could be used to study the structure and function of proteins and other biomolecules, as well as the mechanisms of action of drugs and other compounds. In addition, it could be used in the development of new drugs and other compounds with therapeutic potential. It could also be used in the development of new materials with improved properties and in the synthesis of new compounds with desirable properties. Finally, it could be used in the study of the structure and function of enzymes and other biomolecules, as well as in the development of new enzymes and other biomolecules with improved properties.

Synthesis Methods

2-(3,5-DiF-BzPy) can be synthesized via a two-step process. In the first step, the starting material is 3,5-dichlorobenzoyl chloride, which is reacted with pyridine hydrochloride in the presence of anhydrous sodium carbonate. This reaction yields 2-(3,5-dichlorobenzoyl)pyridine. The second step involves the substitution of the two chlorine atoms with trifluoromethyl groups using a palladium-catalyzed cross-coupling reaction. This yields 2-(3,5-DiF-BzPy) as the final product.

properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6NO/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)12(22)11-3-1-2-4-21-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOQRQRPAFHPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.